

Structural Analysis of 1-Demethyl-Colchicine: A Technical Overview

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Compound of Interest

Compound Name: Colchicine, 1-demethyl-

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-demethyl-colchicine, a significant colchicinoid and a metabolite of colchicine. The document synthesizes available data on its structural elucidation through various analytical techniques, offering insights into its molecular architecture and its interaction with biological targets. While a complete crystallographic and spectroscopic dataset for 1-demethyl-colchicine is not readily available in the public domain, this guide leverages data from closely related analogs and foundational principles of structural chemistry to present a thorough analysis.

Molecular Structure and Physicochemical Properties

1-Demethyl-colchicine, also known as 1-O-demethyl colchicine, is a derivative of colchicine where the methyl group at the C1 position of the A ring is replaced by a hydroxyl group. Its chemical formula is $C_{21}H_{23}NO_6$, and it has a molecular weight of 385.42 g/mol ^{[1][2]} This modification influences the molecule's polarity and potential for hydrogen bonding, which can in turn affect its solubility, metabolic stability, and interaction with its biological target, tubulin.

Table 1: Physicochemical Properties of 1-Demethyl-Colchicine

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₃ NO ₆	[1][2]
Molecular Weight	385.42 g/mol	[1]
CAS Number	3464-68-4	[1]

Crystallographic Analysis

Direct crystallographic data, such as a CIF file or detailed tables of bond lengths and angles for 1-demethyl-colchicine, are not publicly available at this time. However, the crystal structure of the closely related compound, 1-demethylthiocolchicine, has been reported and confirms the regioselective demethylation at the C1 position.[3][4] In 1-demethylthiocolchicine, the C1-O bond is replaced by a C1-S bond, but the overall conformation of the tricyclic ring system is expected to be similar to that of 1-demethyl-colchicine.

For context, the crystal structure of 1-demethylthiocolchicine reveals an orthorhombic space group of P2₁2₁2₁. [3] The colchicine scaffold consists of a trimethoxybenzene ring (A ring), a seven-membered B ring, and a tropolone C ring. The demethylation at C1 introduces a hydroxyl group, which can participate in hydrogen bonding, potentially influencing crystal packing and solvent interactions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete and assigned ¹H and ¹³C NMR spectra for 1-demethyl-colchicine are not available in the literature. However, analysis of the NMR spectra of colchicine and its other demethylated analogs provides a basis for predicting the spectral characteristics of 1-demethyl-colchicine.

The key expected difference in the ¹H NMR spectrum of 1-demethyl-colchicine compared to colchicine would be the absence of the methoxy signal corresponding to the C1 position (typically around 3.5-4.0 ppm) and the appearance of a new signal for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon signal for the C1 position would be shifted, and the methoxy carbon signal would be absent. The disappearance of a methoxy signal around 56.5

ppm in the ^{13}C NMR spectrum is a clear indicator of demethylation.[3]

Table 2: Predicted Key NMR Spectral Features for 1-Demethyl-Colchicine (based on colchicine and its analogs)

Nucleus	Predicted Chemical Shift (ppm)	Notes
^1H	Absence of a singlet ~3.9 ppm	Disappearance of the C1-OCH ₃ signal.
^1H	Variable	Appearance of a C1-OH signal.
^{13}C	Absence of a signal ~61 ppm	Disappearance of the C1-OCH ₃ signal.
^{13}C	Shifted C1 signal	The chemical shift of the C1 carbon will be altered due to the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of 1-demethyl-colchicine. The expected molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ would be observed at m/z 385.42.

The fragmentation of colchicinoids is well-characterized and typically involves the cleavage of the B and C rings.[5][6] The fragmentation pattern of 1-demethyl-colchicine is expected to be similar to that of colchicine, with adjustments for the mass difference due to the demethylation.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and structural elucidation of 1-demethyl-colchicine are not extensively published. However, general methodologies for the synthesis of colchicine analogs and their structural analysis are well-established.

Synthesis of 1-Demethyl-Colchicine (General Approach)

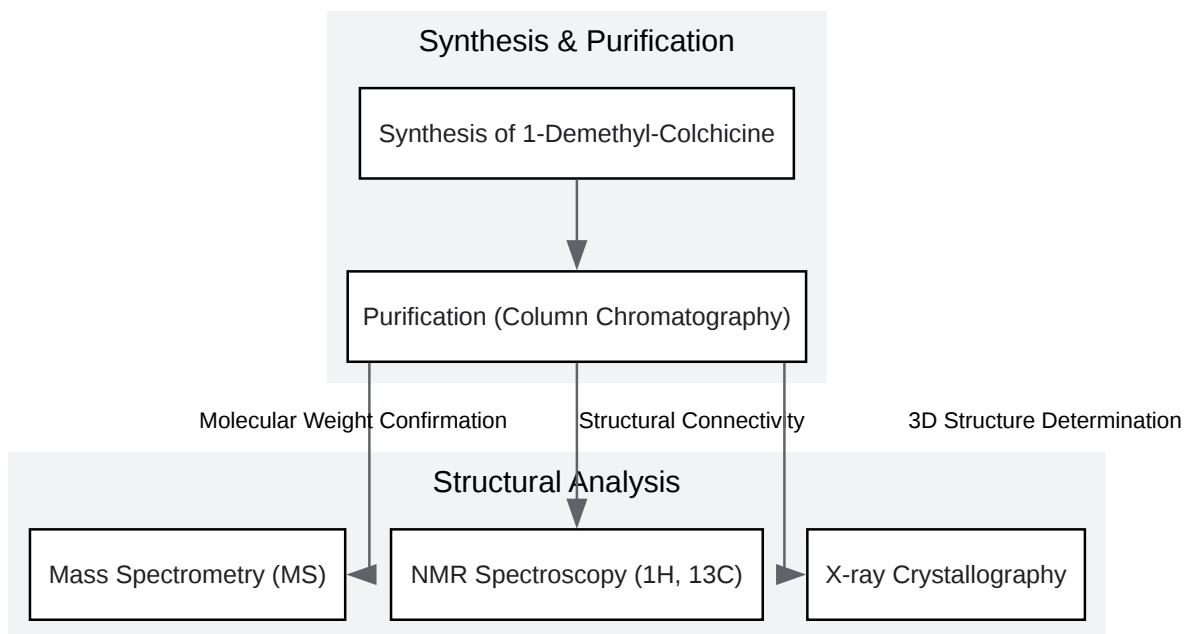
The synthesis of 1-demethyl-colchicine can be achieved through the regioselective demethylation of colchicine.^[7]

Protocol:

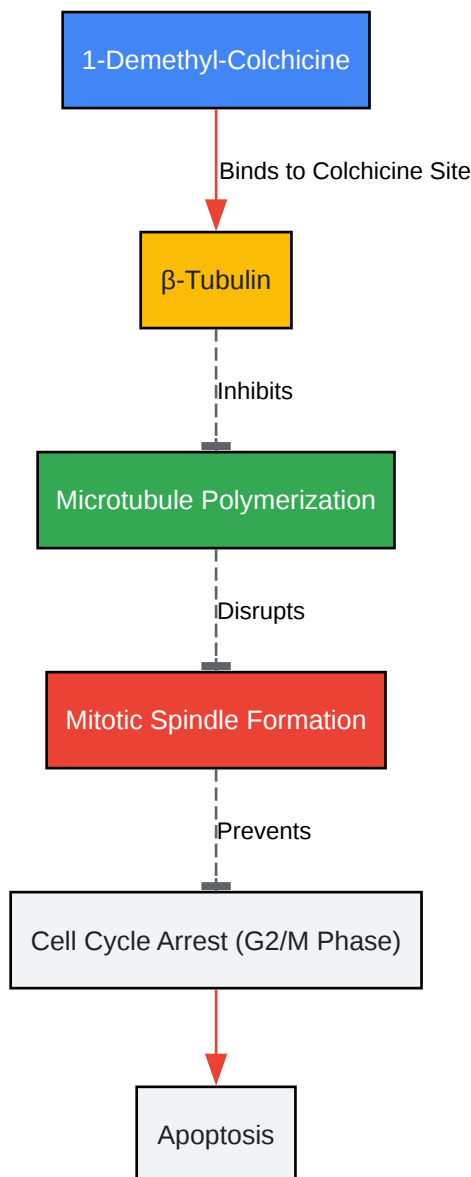
- **Reaction Setup:** Dissolve colchicine in a suitable solvent, such as dichloromethane (DCM).
- **Reagent Addition:** Add a demethylating agent. A modified Brossi's procedure using sulfuric acid in DCM at an elevated temperature can be employed for selective demethylation.^[7]
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, quench the reaction and perform an aqueous workup to remove the acid.
- **Purification:** Purify the crude product using column chromatography on silica gel to isolate 1-demethyl-colchicine.

Structural Elucidation Workflow

General Workflow for Structural Analysis



Mechanism of Action of Colchicinoids



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